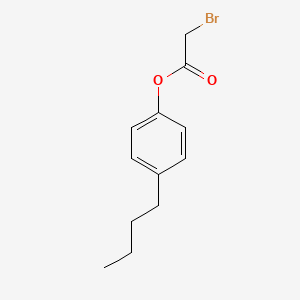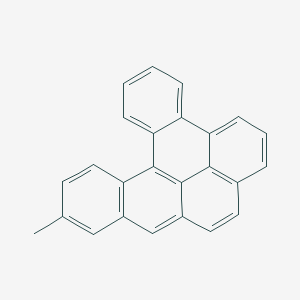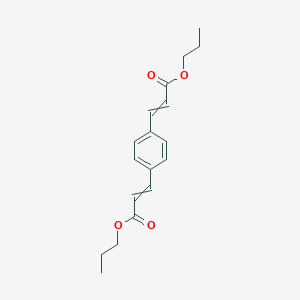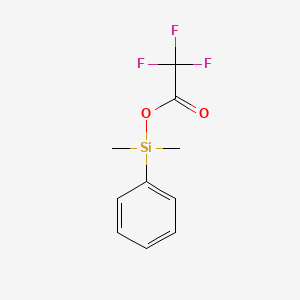
Dimethyl(phenyl)silyl trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(phenyl)silyl trifluoroacetate is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a trifluoroacetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl(phenyl)silyl trifluoroacetate can be synthesized through several methods. One common approach involves the reaction of dimethyl(phenyl)silanol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(phenyl)silyl trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the trifluoroacetate group to other functional groups.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the trifluoroacetate group under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced organosilicon compounds.
Substitution: New organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl(phenyl)silyl trifluoroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a drug delivery agent or as a component in medical devices is ongoing.
Industry: It finds applications in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of dimethyl(phenyl)silyl trifluoroacetate involves its ability to participate in various chemical reactions due to the presence of the reactive trifluoroacetate group. The silicon atom’s unique properties, such as its ability to form stable bonds with carbon and oxygen, play a crucial role in the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl(phenyl)silanol: Similar structure but lacks the trifluoroacetate group.
Trimethylsilyl trifluoroacetate: Contains three methyl groups instead of a phenyl group.
Phenylsilyl trifluoroacetate: Contains a phenyl group but lacks the methyl groups.
Uniqueness
Dimethyl(phenyl)silyl trifluoroacetate is unique due to the combination of a phenyl group, two methyl groups, and a trifluoroacetate group bonded to a silicon atom. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
62967-88-8 |
|---|---|
Molekularformel |
C10H11F3O2Si |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
[dimethyl(phenyl)silyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H11F3O2Si/c1-16(2,8-6-4-3-5-7-8)15-9(14)10(11,12)13/h3-7H,1-2H3 |
InChI-Schlüssel |
FCNLVLJFEPPELZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=CC=C1)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)
![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)
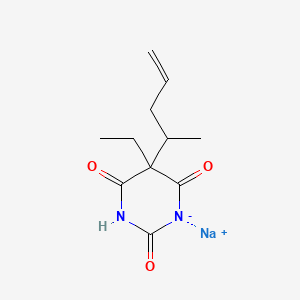
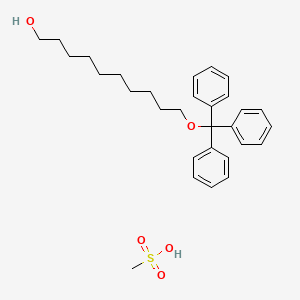

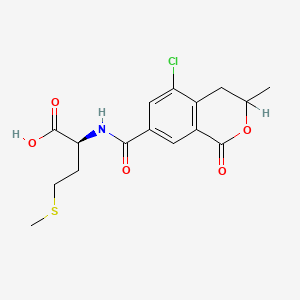
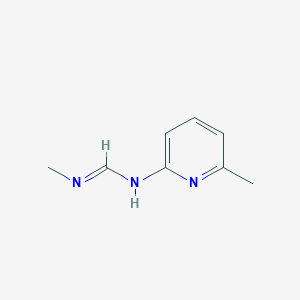
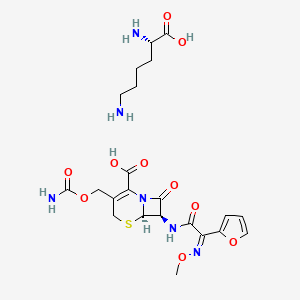
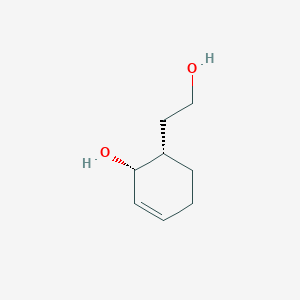
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
